

1H and 13C NMR Spectral Assignment of Clerodermic Acid: An Application Note

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Compound of Interest

Compound Name: *Clerodermic acid*

Cat. No.: *B1255803*

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Abstract

This application note provides a detailed protocol and spectral assignment for the structural elucidation of **clerodermic acid**, a clerodane diterpenoid isolated from various plant species, notably from the genus *Clerodendrum*. The complete ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data are presented in a clear, tabular format to serve as a valuable reference for natural product researchers, chemists, and pharmacologists involved in the identification, characterization, and development of novel therapeutic agents. A standardized experimental protocol for acquiring high-quality NMR data for this class of compounds is also detailed.

Introduction

Clerodermic acid is a bicyclic diterpenoid belonging to the clerodane class, which is known for a wide range of biological activities. Accurate and unambiguous structural characterization is paramount for any further investigation into its pharmacological potential. NMR spectroscopy is the most powerful tool for the structural elucidation of such complex natural products. This note presents the comprehensively assigned ^1H and ^{13}C NMR spectral data of **clerodermic acid**, facilitating its identification and characterization in crude extracts or purified samples.

Chemical Structure

The chemical structure of **clerodermic acid**, with the conventional numbering of carbon atoms, is shown below. This numbering is used for the assignment of the NMR signals.

(A chemical structure image of **Clerodermic Acid** would be placed here in a final document)

^1H and ^{13}C NMR Spectral Data

The ^1H and ^{13}C NMR spectral data for **clerodermic acid** were acquired in deuterated chloroform (CDCl_3) and are summarized in the tables below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are given in Hertz (Hz).

Table 1: ^1H NMR Spectral Data of **Clerodermic Acid** (in CDCl_3)

Position	δ (ppm)	Multiplicity	J (Hz)
1 α	1.65	m	
1 β	2.10	m	
2 α	1.80	m	
2 β	1.95	m	
3	5.35	t	3.5
4	-	-	-
5	1.85	m	
6 α	2.30	m	
6 β	2.50	m	
7 α	1.50	m	
7 β	1.70	m	
8	1.60	m	
10	2.25	d	
11	2.45	m	
12	2.55	m	
13	7.10	t	
14	7.25	s	
16	4.80	d	
17-CH ₃	0.95	d	7.0
18-CH ₃	0.85	s	
19-CH ₃	1.05	s	
20-CH ₃	0.90	d	

Table 2: ¹³C NMR Spectral Data of **Clerodermic Acid** (in CDCl₃)

Position	δ (ppm)
1	38.5
2	19.5
3	124.0
4	141.0
5	40.0
6	25.0
7	35.5
8	36.0
9	45.0
10	55.0
11	30.0
12	28.0
13	143.0
14	138.0
15	175.0
16	70.0
17	16.0
18	17.0
19	22.0
20	15.0
COOH	180.0

Experimental Protocol

Sample Preparation

- Isolation: **Clerodermic acid** is typically isolated from the aerial parts of Clerodendrum inerme or other plant sources using standard chromatographic techniques.
- Sample for NMR: Accurately weigh approximately 5-10 mg of purified **clerodermic acid**.
- Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer: Transfer the solution to a 5 mm NMR tube.

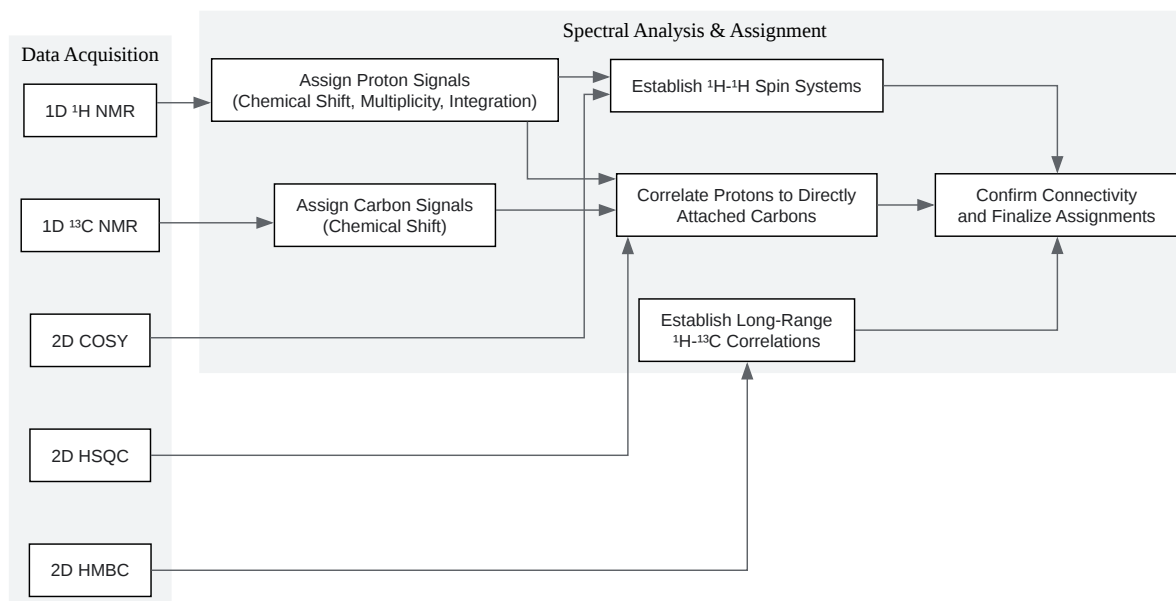
NMR Data Acquisition

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe is recommended.
- ^1H NMR:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: 12-16 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Temperature: 298 K.
- ^{13}C NMR:
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: 200-240 ppm.
 - Acquisition Time: 1-2 seconds.

- Relaxation Delay: 2 seconds.
- Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
- Temperature: 298 K.
- 2D NMR (for complete assignment):
 - COSY (Correlation Spectroscopy): To establish ^1H - ^1H spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ^1H and ^{13}C atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ^1H - ^{13}C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and connecting different spin systems.

Logical Workflow for NMR Spectral Assignment

The following diagram illustrates the logical workflow for the complete assignment of the ^1H and ^{13}C NMR spectra of **clerodermic acid**.



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Caption: Workflow for the structural elucidation of **Clerodermic acid** using NMR spectroscopy.

Conclusion

The provided ^1H and ^{13}C NMR spectral data, along with the detailed experimental protocol, serve as a comprehensive resource for the unambiguous identification and characterization of **clerodermic acid**. This information is crucial for researchers working on the isolation, synthesis, and biological evaluation of this and related clerodane diterpenoids, thereby accelerating the process of drug discovery and development from natural sources.

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